1-(5-chloro-2-nitrophenyl)-1H-imidazole
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Overview
Description
1-(5-Chloro-2-nitrophenyl)-1H-imidazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to an imidazole ring. The unique structure of this compound makes it a valuable subject of study in medicinal chemistry, organic synthesis, and drug discovery .
Preparation Methods
The synthesis of 1-(5-chloro-2-nitrophenyl)-1H-imidazole typically involves the reaction of 5-chloro-2-nitroaniline with imidazole under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imidazole ring. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial production methods may involve the use of microwave-assisted synthesis to enhance the reaction rate and yield. This approach utilizes microwave irradiation to heat the reaction mixture, leading to faster reaction times and higher product yields compared to conventional heating methods .
Chemical Reactions Analysis
1-(5-Chloro-2-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The imidazole ring can undergo oxidation reactions, leading to the formation of imidazole N-oxides.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(5-Chloro-2-nitrophenyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Drug Discovery: Researchers explore its potential as a lead compound in the discovery of new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and nitro groups allows the compound to form strong interactions with these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
1-(5-Chloro-2-nitrophenyl)-1H-imidazole can be compared with similar compounds such as:
1-(5-Chloro-2-nitrophenyl)piperidine: This compound shares the same phenyl ring substitution pattern but has a piperidine ring instead of an imidazole ring.
5-Chloro-2-nitroaniline: This compound is a precursor in the synthesis of this compound and is used in various organic synthesis reactions.
The uniqueness of this compound lies in its imidazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-(5-chloro-2-nitrophenyl)imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-7-1-2-8(13(14)15)9(5-7)12-4-3-11-6-12/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRGYAXBWTXYMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=CN=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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